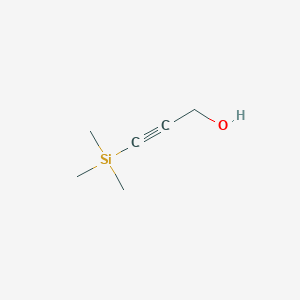

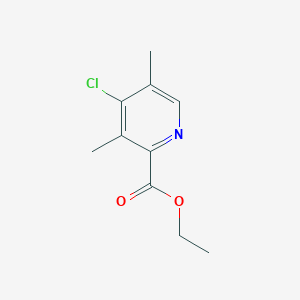

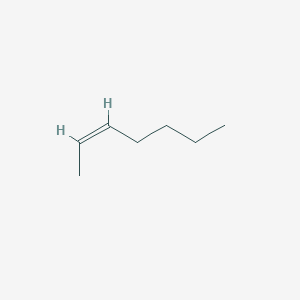

1-Ethylpyridin-1-ium-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-アスパラギン酸二ナトリウムは、タンパク質生合成に重要な役割を果たすアミノ酸であるL-アスパラギン酸の二ナトリウム塩です。L-アスパラギン酸は、クエン酸回路や尿素回路など、さまざまな代謝過程に関与しています。L-アスパラギン酸二ナトリウムは、その機能的特性と健康上の利点から、食品や製薬業界で広く使用されています。

準備方法

合成経路と反応条件: L-アスパラギン酸二ナトリウムは、L-アスパラギン酸を水酸化ナトリウムで中和することにより合成できます。この反応は通常、L-アスパラギン酸を水に溶解し、pHが中性になるまで水酸化ナトリウムを徐々に添加することによって行われます。得られた溶液を蒸発させてL-アスパラギン酸二ナトリウムの結晶を得ます。

工業生産方法: L-アスパラギン酸二ナトリウムの工業生産は、しばしば大腸菌などの微生物を用いた発酵プロセスで行われます。微生物は遺伝子操作によってL-アスパラギン酸を過剰生産するように設計され、L-アスパラギン酸は次に水酸化ナトリウムで中和されてL-アスパラギン酸二ナトリウムを形成します。 この方法は、効率性とコスト効率の良さから、大規模生産に適しています .

化学反応の分析

反応の種類: L-アスパラギン酸二ナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: L-アスパラギン酸二ナトリウムは、酸化されてオキサロ酢酸を形成できます。

還元: L-アスパラギン酸二ナトリウムは、還元されてリンゴ酸を形成できます。

置換: L-アスパラギン酸二ナトリウムは、置換反応を受けて、N-置換アスパラギン酸などの誘導体を形成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルなどの試薬が置換反応に使用されます。

生成される主要な生成物:

オキサロ酢酸: 酸化によって生成されます。

リンゴ酸: 還元によって生成されます。

N-置換アスパラギン酸: 置換反応によって生成されます.

4. 科学研究における用途

L-アスパラギン酸二ナトリウムは、科学研究において幅広い用途を持っています。

化学: さまざまな有機化合物を合成するためのビルディングブロックとして使用されます。

生物学: 代謝経路や酵素機能の研究において役割を果たします。

医学: 神経疾患の治療や認知機能の向上における可能性について研究されています。

科学的研究の応用

Disodium L-aspartate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various organic compounds.

Biology: Plays a role in studying metabolic pathways and enzyme functions.

Medicine: Investigated for its potential in treating neurological disorders and enhancing cognitive functions.

作用機序

L-アスパラギン酸二ナトリウムは、いくつかのメカニズムを通じてその効果を発揮します。

代謝経路: クエン酸回路や尿素回路に関与し、エネルギー産生と窒素代謝に貢献します。

神経伝達: 脳内で興奮性神経伝達物質として作用し、神経インパルス伝達を促進します。

酵素活性化: さまざまな酵素の基質として働き、その活性と機能に影響を与えます.

類似化合物:

L-グルタミン酸: 神経伝達や代謝過程に関与する別のアミノ酸。

L-オルニチン: 尿素回路に関与し、肝臓疾患の治療に使用されます。

L-アスパラギン: タンパク質生合成や代謝経路に関与します。

比較:

類似化合物との比較

L-glutamate: Another amino acid involved in neurotransmission and metabolic processes.

L-ornithine: Plays a role in the urea cycle and is used in the treatment of liver diseases.

L-asparagine: Involved in protein synthesis and metabolic pathways.

Comparison:

特性

IUPAC Name |

1-ethylpyridin-1-ium-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2/c1-2-9-5-3-4-7(8)6-9/h3-6H,2,8H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQQNPSAFWUCHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)